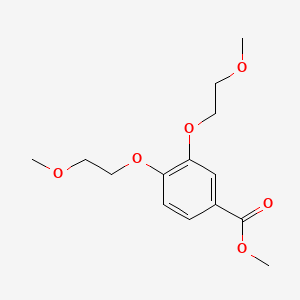

Methyl 3,4-bis(2-methoxyethoxy)benzoate

Descripción general

Descripción

“Methyl 3,4-bis(2-methoxyethoxy)benzoate” is a chemical compound with the molecular formula C14H20O6 . It is a derivative of benzoic acid, with two methoxyethoxy groups attached to the 3rd and 4th carbon atoms of the benzene ring .

Molecular Structure Analysis

“Methyl 3,4-bis(2-methoxyethoxy)benzoate” contains a total of 40 bonds; 20 non-H bonds, 7 multiple bonds, 10 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 aromatic ester, 2 aliphatic ethers, and 2 aromatic ethers .Physical And Chemical Properties Analysis

“Methyl 3,4-bis(2-methoxyethoxy)benzoate” has a molecular weight of 284.305 Da . It has a density of 1.1±0.1 g/cm3, a boiling point of 388.3±42.0 °C at 760 mmHg, and a flash point of 170.1±27.9 °C .Aplicaciones Científicas De Investigación

Electrolyte Molecular Design for Alkali Metal Batteries

Methyl 3,4-bis(2-methoxyethoxy)benzoate: may be used in the design of electrolytes for alkali metal batteries. These batteries, such as lithium, sodium, and potassium batteries, require stable and efficient electrolytes. The compound’s molecular structure could contribute to the stability of the electrolyte, preventing dendrite growth and enhancing the battery’s overall performance .

Organic Synthesis

This compound can serve as an intermediate in organic synthesis, particularly in the formation of complex molecules. Its benzoate group is a good leaving group, which can be replaced by other nucleophiles in reactions, making it a versatile reagent in synthetic chemistry .

Polymer Research

In polymer science, Methyl 3,4-bis(2-methoxyethoxy)benzoate could be utilized to modify the properties of polymers. For instance, it might be incorporated into the backbone of a polymer to increase flexibility or to alter the material’s solubility profile .

Catalysis

The compound might be involved in catalysis research. It could act as a ligand for metal catalysts or as a component in the development of new catalytic systems, potentially improving reaction rates or selectivity .

Medicinal Chemistry

In medicinal chemistry, this compound could be explored for its potential as a precursor in the synthesis of pharmaceuticals. Its structure could be modified to produce new compounds with biological activity .

Material Science

Methyl 3,4-bis(2-methoxyethoxy)benzoate: could be investigated for its applications in material science, such as the development of new coatings or the modification of surface properties of materials to enhance durability or resistance to environmental factors .

Nanotechnology

The compound might be used in the field of nanotechnology, for example, in the synthesis of organic nanoparticles or as a component in the creation of organic-inorganic hybrid materials .

Environmental Science

Lastly, in environmental science, this compound could be studied for its potential use in the removal or degradation of pollutants. Its chemical structure might interact with contaminants, facilitating their breakdown or sequestration .

Propiedades

IUPAC Name |

methyl 3,4-bis(2-methoxyethoxy)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O6/c1-16-6-8-19-12-5-4-11(14(15)18-3)10-13(12)20-9-7-17-2/h4-5,10H,6-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPDZRYXZKVCFNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=C(C=C(C=C1)C(=O)OC)OCCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50668230 | |

| Record name | Methyl 3,4-bis(2-methoxyethoxy)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50668230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

179688-14-3 | |

| Record name | Methyl 3,4-bis(2-methoxyethoxy)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50668230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,8-Bis(diphenylphosphoryl)dibenzo[b,d]thiophene](/img/structure/B599361.png)

![(6aS)-1,10-dimethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-2,11-diol](/img/structure/B599362.png)

![N-(2-Chloroethyl)-N-[2-[(3,4-dimethoxyphenyl)thio]-1-methylethyl]benzenemethanamine hydrochloride](/img/structure/B599370.png)

![1-Fluoro-2-[(trifluoromethyl)sulfanyl]benzene](/img/structure/B599376.png)

![(S)-4,5,6,7-Tetrahydrobenzo[d]thiazole-2,6-diamine dihydrochloride](/img/structure/B599379.png)

![5-Allyl-3-methoxy-6-methyl-7-(3,4,5-trimethoxyphenyl)bicyclo[3.2.1]oct-3-ene-2,8-dione](/img/structure/B599380.png)